molecular formula C16H34O8 B074877 2,5,8,11,14,17,20,23-Octaoxatetracosane CAS No. 1191-91-9

2,5,8,11,14,17,20,23-Octaoxatetracosane

Cat. No. B074877
CAS RN: 1191-91-9
M. Wt: 354.44 g/mol
InChI Key: RQIOWVGTLVTEFX-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23-Octaoxatetracosane is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, which has a similar name, is known and has a purity of >95.0% (GC)1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,5,8,11,14,17,20,23-Octaoxatetracosane.



Molecular Structure Analysis

The molecular structure of 2,5,8,11,14,17,20,23-Octaoxatetracosane is not readily available. However, the related compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine has a molecular formula of C17H37NO8 and a molecular weight of 383.481.



Chemical Reactions Analysis

Specific chemical reactions involving 2,5,8,11,14,17,20,23-Octaoxatetracosane are not available in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,8,11,14,17,20,23-Octaoxatetracosane are not readily available. However, the related compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a solid at 20°C and should be stored at -20°C1.


Scientific Research Applications

  • Coordination with Palladium(II)

    A study investigated the coordination of Palladium(II) with various tertiary polyamines, including 2,5,8,11,14,17,20,23-octamethyl-2,5,8,11,14,17,20,23-octaazatetracosane. This compound showed the ability to form both mono- and bi-nuclear complexes in aqueous solutions, demonstrating its potential in coordination chemistry and applications in catalysis or molecular recognition (Bazzicalupi et al., 1998).

  • Complexation with Metal Cations

    Research on crown compounds containing anthraquinone nuclei, including derivatives of Octaoxatetracosane, showed significant selectivity in complexation with alkali and alkaline earth metal cations. Such properties are useful in the development of selective ion sensors or in ion-exchange materials (Nakatsuji et al., 1983).

  • Antiseptic Properties

    Octenidine dihydrochloride, a derivative, is used for skin, mucous membrane, and wound antisepsis. It represents an alternative to older substances like chlorhexidine and is significant in medical and clinical applications (Hübner et al., 2010).

  • Synthesis and Physical Properties

    Studies on the synthesis and physical properties of Octaoxatetracosane analogues provide insights into their physical characteristics like freezing points, density, and viscosity. These properties are relevant in material science, especially in the formulation of lubricants or other industrial materials (Nishida et al., 1985).

Safety And Hazards

The safety and hazards of 2,5,8,11,14,17,20,23-Octaoxatetracosane are not known. However, the related compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine can cause skin and eye irritation2.


Future Directions

There is currently no specific information available regarding the future directions of research or applications for 2,5,8,11,14,17,20,23-Octaoxatetracosane.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals.


properties

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O8/c1-17-3-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-4-18-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIOWVGTLVTEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152320
Record name 2,5,8,11,14,17,20,23-Octaoxatetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20,23-Octaoxatetracosane

CAS RN

1191-91-9
Record name 2,5,8,11,14,17,20,23-Octaoxatetracosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20,23-Octaoxatetracosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,8,11,14,17,20,23-Octaoxatetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11,14,17,20,23-octaoxatetracosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Hamdi, M Saoud, A Romerosa… - Journal of Heterocyclic …, 2008 - Wiley Online Library
The reactions between oligoethylene glycol diglycidyl ethers 2a‐c with both 7‐hydroxy‐4‐methyl‐2H‐chromen‐2‐one and 4‐hydroxy‐2H‐chromen‐2‐one lead to new hydroxy ethers 3 …
Number of citations: 32 onlinelibrary.wiley.com
HV Kehiaian - Journal de Chimie Physique, 1971 - jcp.edpsciences.org
The enthalpies of mixing al 25 C of ten mono- and poly- ether + carbon tetrachloride mixtures, mostly reported in the literature, are interpreted in terms of molecular surface interactions …
Number of citations: 30 jcp.edpsciences.org
M Denis, G Coste, R Sonnier, S Caillol, C Negrell - Molecules, 2023 - mdpi.com
This article focuses on the synthesis of polyhydroxyurethane (PHU) materials containing novel phosphorus flame retardants (FR). Four different phosphorus compounds were grafted …
Number of citations: 1 www.mdpi.com
G Coste, M Denis, R Sonnier, S Caillol… - Polymer Degradation and …, 2022 - Elsevier
Polyurethane (PU) foams are widely used for many applications, however the use of toxic isocyanate monomers for their synthesis has recently led researchers to non-isocyanate PU …
Number of citations: 9 www.sciencedirect.com

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